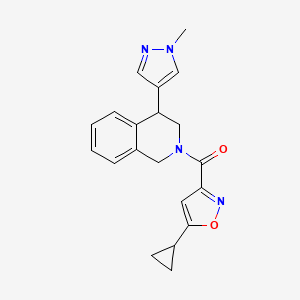
(5-cyclopropylisoxazol-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-cyclopropylisoxazol-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-cyclopropylisoxazol-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone , with CAS number 2034387-24-9 , has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's structural characteristics, synthesis, and biological activities, including cytotoxicity and leishmanicidal effects.
Structural Characteristics
The molecular formula of the compound is C20H20N4O2 with a molecular weight of 348.4 g/mol . The structure features a cyclopropyl group attached to an isoxazole ring, alongside a dihydroisoquinoline moiety substituted with a pyrazole ring. This unique architecture is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the isoxazole and the dihydroisoquinoline components. While specific synthetic routes for this compound are not detailed in the literature, related compounds have been synthesized using methods such as cyclization and condensation reactions involving pyrazole derivatives and isoxazole precursors.
Cytotoxicity
Research indicates that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating similar derivatives, the IC50 values ranged from 49.79 µM to 113.70 µM against human cancer cell lines such as RKO, PC-3, and HeLa . The most potent derivatives showed over 70% inhibition of cell viability at concentrations of 100 µM .
| Cell Line | IC50 (µM) | Inhibition (%) |
|---|---|---|
| RKO | 60.70 | 70.23 |
| PC-3 | 49.79 | >70 |
| HeLa | 78.72 | >70 |
Leishmanicidal Activity
The compound's potential as an anti-leishmanial agent has also been explored. Related compounds demonstrated excellent leishmanicidal activity against Leishmania mexicana, with IC50 values below 1 µM , comparable to standard treatments like amphotericin B . The evaluation involved assessing the viability of promastigotes in vitro, revealing that several derivatives exhibited IC50 values ranging from 0.15 µM to 0.19 µM , indicating strong efficacy .
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating various derivatives of pyrazole and isoxazole compounds for their biological activities:
- Cytotoxicity Studies : A series of bis(spiro pyrazolone) cyclopropanes were evaluated against multiple cancer cell lines, highlighting their potential as chemotherapeutic agents .
- Leishmanicidal Activity : Compounds exhibiting significant leishmanicidal effects were identified through in vitro assays against Leishmania species, emphasizing the therapeutic potential for treating leishmaniasis .
特性
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-23-10-15(9-21-23)17-12-24(11-14-4-2-3-5-16(14)17)20(25)18-8-19(26-22-18)13-6-7-13/h2-5,8-10,13,17H,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJURSKINEFQGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=NOC(=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














